7-(4-fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core with substituents at positions 1, 3, 7, and 8. Key structural features include:
- 1- and 3-methyl groups: Enhance steric stability and modulate electron distribution.
- 7-(4-Fluorophenyl): Introduces electronegativity and lipophilicity, influencing receptor binding.
- 8-(3-Methylphenyl): A meta-methyl-substituted aryl group that may enhance hydrophobic interactions in biological targets.
Properties
IUPAC Name |
7-(4-fluorophenyl)-2,4-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-13-5-4-6-16(11-13)28-17(14-7-9-15(23)10-8-14)12-27-18-19(24-21(27)28)25(2)22(30)26(3)20(18)29/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKKNRYGIOXQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family. It is characterized by a complex structure that includes both fluorophenyl and methylphenyl substituents on a purine core. This unique molecular arrangement enhances its biological activity and pharmacological properties.
- Molecular Formula : C22H18FN5O2
- Molecular Weight : 403.42 g/mol
- IUPAC Name : 7-(4-fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- LogP : 4.075 (indicating high lipophilicity)
- Water Solubility : LogSw -4.27
Biological Activity
Research indicates that compounds similar to this imidazopurine derivative exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that imidazopurines can inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Activity : The compound has potential applications in combating bacterial infections due to its ability to disrupt microbial cell functions.
- CNS Effects : Similar compounds have been studied for their effects on neurotransmitter systems, suggesting potential use in treating neurological disorders.
The mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in nucleic acid synthesis, which is crucial for cancer cell growth.
- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing mood and behavior.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 7-(4-fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| AZ-853 | Similar imidazopurine core; different substituents | Antidepressant-like effects |
| AZ-861 | Similar core; varied phenyl substitutions | Enhanced agonistic action on serotonin receptors |
| 1,3-Dimethylxanthine | Purine derivative; lacks imidazo ring | Caffeine-like stimulant effects |
Case Studies
Several studies have explored the biological activity of related compounds:
-
Anticancer Studies :
- A study published in Cancer Research demonstrated that imidazopurines could induce apoptosis in various cancer cell lines by inhibiting specific kinases involved in cell survival pathways.
-
Antimicrobial Research :
- Research in Journal of Antimicrobial Chemotherapy found that certain imidazopurines exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
-
Neuroscience Applications :
- A study highlighted in Neuropharmacology examined the effects of similar compounds on serotonin receptors and suggested potential use in treating anxiety disorders.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related analogs based on substituents, molecular weight, logP, and key properties:
*Calculated based on ; †Experimentally determined logP values.
Receptor Binding and Selectivity
Halogen Substituents :
- Aryl Group Positioning: 8-(3-Methylphenyl) (target) vs.
Piperazinylalkyl Derivatives :
Phosphodiesterase (PDE) Inhibition
- Imidazo[2,1-f]purine-2,4-diones with bulkier substituents (e.g., 8-(2-methoxyphenyl), ) show weak PDE4B/PDE10A inhibition, suggesting the target compound’s simpler structure may prioritize receptor selectivity over enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
